1,3-diethylbenzene chemical properties and structure
1,3-diethylbenzene chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and structure of 1,3-diethylbenzene. The information is presented to support research, scientific analysis, and drug development activities where this compound may be utilized as a solvent, intermediate, or reference material.
Chemical Structure and Identification
1,3-Diethylbenzene, also known as m-diethylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. Its structure consists of a benzene ring substituted with two ethyl groups at the meta positions.
| Identifier | Value |
| IUPAC Name | 1,3-diethylbenzene |
| CAS Number | 141-93-5[1][2] |
| Molecular Formula | C₁₀H₁₄[1][2] |
| Molecular Weight | 134.22 g/mol [1][2] |
| SMILES | CCC1=CC(=CC=C1)CC |
| InChI | InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3[3] |
| Synonyms | m-Diethylbenzene, Benzene, 1,3-diethyl-, meta-Diethylbenzene[4] |
Physicochemical Properties
The physical and chemical properties of 1,3-diethylbenzene are summarized in the table below. These properties are crucial for its handling, application in various experimental setups, and for predicting its behavior in different chemical environments.
| Property | Value | Reference |
| Appearance | Colorless liquid with an aromatic odor | [4] |
| Boiling Point | 181.1 °C | [1] |
| Melting Point | -83.9 °C | [1] |
| Density | 0.864 g/mL at 20 °C | [2] |
| Refractive Index | 1.4955 at 20 °C | [1] |
| Flash Point | 56 °C | [1] |
| Autoignition Temperature | 430 °C (806 °F) | [1][4] |
| Solubility | Insoluble in water; Miscible with ethanol, ether, acetone, benzene, and carbon tetrachloride.[2][4][5] | |
| Vapor Pressure | 1.2 mmHg at 25 °C | |
| logP (Octanol-Water Partition Coefficient) | 4.44 | [1] |
| Heat of Vaporization | 5.56 x 10⁷ J/kmol at 189.26 K | [1][4] |
| Viscosity | 1.24 x 10⁻² Pa.s at 189.26 K | [1][4] |
| Surface Tension | 4.1 x 10⁻² N/m at 189.26 K | [1][4] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of 1,3-diethylbenzene.
| Spectroscopy | Data Summary |
| ¹H NMR | Spectra available from various databases.[3][6] |
| ¹³C NMR | Spectra available from various databases.[7] |
| Mass Spectrometry (MS) | Mass spectra available, often acquired via GC-MS.[6] |
| Infrared (IR) Spectroscopy | IR spectra available from spectral databases. |
| UV-Vis Spectroscopy | Maximum absorption in isooctane at 258 nm, 264 nm, 268 nm, and 272 nm.[4] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard laboratory method for this determination is distillation.
Generalized Protocol:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer placed appropriately to measure the temperature of the vapor, and a receiving flask.
-
Sample Preparation: The distillation flask is filled with 1,3-diethylbenzene to approximately two-thirds of its volume. Boiling chips are added to ensure smooth boiling.
-
Heating: The flask is gently heated.
-
Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature, at a constant atmospheric pressure, is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Sidney-Young equation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.
Generalized Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: A small amount of 1,3-diethylbenzene (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample.
Generalized Protocol:
-
Sample Preparation: A dilute solution of 1,3-diethylbenzene is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: A small volume of the sample is injected into the GC, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron impact ionization), the molecules are fragmented into ions.
-
Mass Analysis: The ions are sorted by their mass-to-charge ratio by a mass analyzer.
-
Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries.
Synthesis and Characterization Workflow
The following diagrams illustrate the logical workflows for the synthesis and subsequent characterization of 1,3-diethylbenzene.
Caption: A generalized workflow for the synthesis of 1,3-diethylbenzene.
Caption: A logical workflow for the characterization of 1,3-diethylbenzene.
Safety and Handling
1,3-Diethylbenzene is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid release to the environment.
-
In case of fire, use dry chemical, CO₂, or foam for extinction.
-
Store in a cool, well-ventilated place. Keep container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) for 1,3-diethylbenzene.
References
- 1. 1,3-Diethylbenzene | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diethylbenzene CAS#: 141-93-5 [m.chemicalbook.com]
- 3. 1,3-Diethylbenzene(141-93-5) 1H NMR [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,3-Diethylbenzene, 97+% | Fisher Scientific [fishersci.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
